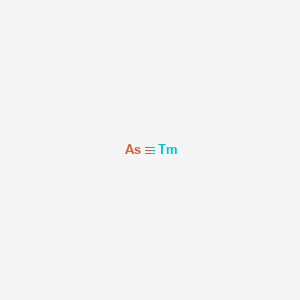
Arsanylidynethulium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsanylidynethulium is a compound composed of thulium and arsenic Thulium is a rare earth element with the symbol Tm and atomic number 69, while arsenic is a metalloid with the symbol As and atomic number 33
準備方法
Synthetic Routes and Reaction Conditions: Arsanylidynethulium can be synthesized through several methods. One common approach involves the direct reaction of thulium metal with arsenic at high temperatures. The reaction typically occurs in a sealed environment to prevent contamination and ensure purity. The equation for this reaction is: [ 2 \text{Tm} + 3 \text{As} \rightarrow \text{Tm}_2\text{As}_3 ]
Industrial Production Methods: Industrial production of thulium arsenide often involves the use of high-purity thulium and arsenic. The materials are heated in a controlled environment to facilitate the reaction. Advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) may also be employed to produce high-quality thulium arsenide crystals.
化学反応の分析
Types of Reactions: Arsanylidynethulium undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: this compound can be oxidized to form thulium oxide and arsenic trioxide. [ \text{Tm}_2\text{As}_3 + 3 \text{O}_2 \rightarrow 2 \text{Tm}_2\text{O}_3 + 3 \text{As}_2\text{O}_3 ]
-
Reduction: this compound can be reduced using strong reducing agents to yield elemental thulium and arsenic. [ \text{Tm}_2\text{As}_3 + 6 \text{H}_2 \rightarrow 2 \text{Tm} + 3 \text{AsH}_3 ]
-
Substitution: this compound can undergo substitution reactions with halogens to form thulium halides and arsenic halides. [ \text{Tm}_2\text{As}_3 + 6 \text{Cl}_2 \rightarrow 2 \text{TmCl}_3 + 3 \text{AsCl}_3 ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens such as chlorine. The reactions typically occur under controlled conditions, including specific temperatures and pressures, to ensure the desired products are obtained.
Major Products: The major products formed from these reactions include thulium oxide, arsenic trioxide, thulium halides, and arsenic halides.
科学的研究の応用
Arsanylidynethulium has several scientific research applications due to its unique properties:
Chemistry: this compound is used in the study of semiconductor materials and their properties. It is also used in the synthesis of other rare earth compounds.
Biology: Research is ongoing to explore the potential biological applications of thulium arsenide, including its use in imaging and diagnostic techniques.
Medicine: Thulium-doped fiber lasers, which utilize thulium compounds, are used in medical procedures such as lithotripsy and laser surgery.
Industry: this compound is used in the production of high-performance electronic devices and components, including transistors and integrated circuits.
作用機序
The mechanism of action of thulium arsenide involves its interaction with various molecular targets and pathways. In semiconductor applications, thulium arsenide’s unique electronic properties enable it to function as an efficient material for electronic devices. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its functionality.
類似化合物との比較
Arsanylidynethulium can be compared with other similar compounds, such as gallium arsenide and indium arsenide. These compounds share similar properties but differ in their electronic and optical characteristics.
Gallium Arsenide (GaAs): Known for its high electron mobility and direct bandgap, making it suitable for high-speed electronic devices and optoelectronics.
Indium Arsenide (InAs): Exhibits high electron mobility and narrow bandgap, used in infrared detectors and high-speed electronics.
Uniqueness of Thulium Arsenide: this compound is unique due to its combination of rare earth and metalloid elements, which imparts distinct electronic and optical properties. Its applications in advanced electronic devices and potential biological uses set it apart from other similar compounds.
Conclusion
This compound is a compound with significant scientific and industrial potential. Its unique properties and diverse applications make it a valuable material for research and development in various fields. Continued exploration of its properties and applications will likely yield further advancements and innovations.
特性
CAS番号 |
12006-10-9 |
|---|---|
分子式 |
AsTm |
分子量 |
243.85581 g/mol |
IUPAC名 |
arsanylidynethulium |
InChI |
InChI=1S/As.Tm |
InChIキー |
BZDCMDKAUVHBPT-UHFFFAOYSA-N |
SMILES |
[As]#[Tm] |
正規SMILES |
[As]#[Tm] |
Key on ui other cas no. |
12006-10-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















